molecular formula C20H13Br2N3O3 B11546530 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11546530
M. Wt: 503.1 g/mol
InChI Key: JWDLSDHETDXIBF-YSURURNPSA-N
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Description

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features both aromatic and heteroaromatic systems. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms in its structure suggests that it may participate in unique chemical reactions, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps:

    Formation of the 5-bromopyridin-3-yl intermediate: This can be achieved through the bromination of pyridine derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formylation: The 5-bromopyridin-3-yl intermediate is then subjected to formylation using formic acid or formyl chloride to introduce the formamido group.

    Condensation Reaction: The formylated intermediate undergoes a condensation reaction with 4-aminobenzaldehyde to form the imino derivative.

    Esterification: Finally, the imino derivative is esterified with 3-bromobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formamido group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of both aromatic and heteroaromatic systems suggests that it could interact with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms could facilitate halogen bonding interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(5-CHLOROPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-CHLOROBENZOATE
  • 4-[(E)-{[(5-FLUOROPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE
  • 4-[(E)-{[(5-IODOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-IODOBENZOATE

Uniqueness

The uniqueness of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in the presence of bromine atoms, which can participate in specific chemical reactions such as halogen bonding. This property can be exploited in the design of new materials and drugs, providing a distinct advantage over similar compounds with different halogen atoms.

Properties

Molecular Formula

C20H13Br2N3O3

Molecular Weight

503.1 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C20H13Br2N3O3/c21-16-3-1-2-14(8-16)20(27)28-18-6-4-13(5-7-18)10-24-25-19(26)15-9-17(22)12-23-11-15/h1-12H,(H,25,26)/b24-10+

InChI Key

JWDLSDHETDXIBF-YSURURNPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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